3-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)propanoic acid
Description
3-(3,5-Dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)propanoic acid is a heterocyclic carboxylic acid characterized by a 1,2,6-thiadiazine-1,1-dioxide core substituted with methyl groups at positions 3 and 5, and a propanoic acid chain at position 4 (Fig. 1). The synthesis of such derivatives typically involves reactions of sulfamide with α- or β-diketones, as reported in early studies . Crystallographic data for related structures (e.g., 2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzoic acid) have been resolved using tools like SHELX and OLEX2, highlighting the role of modern crystallography in elucidating their geometries .
Properties
IUPAC Name |
3-(3,5-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4S/c1-5-7(3-4-8(11)12)6(2)10-15(13,14)9-5/h9H,3-4H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWIJDMLPLRDLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS(=O)(=O)N1)C)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes may include:
Condensation reactions: to form the thiadiazin ring.
Oxidation reactions: to introduce the dioxido group.
Esterification reactions: to attach the propanoic acid moiety.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of functional groups to more reduced forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the compound, as well as substituted analogs.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)propanoic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: Potential medical applications include the development of new pharmaceuticals. The compound's ability to interact with specific molecular targets may make it useful in drug design and development.
Industry: In industry, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with unique properties.
Mechanism of Action
The mechanism by which 3-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)propanoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing it from catalyzing its normal reaction. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiadiazine Dioxide-Based Derivatives
(a) 2-(3,5-Dimethyl-1,1-Dioxido-2H-1,2,6-Thiadiazin-4-yl)Acetic Acid
- Structural Difference: Replaces the propanoic acid chain with a shorter acetic acid group.
- Implications : The reduced chain length may alter solubility and binding affinity to biological targets.
(b) 2-(3,5-Dimethyl-1,1-Dioxido-2H-1,2,6-Thiadiazin-4-yl)Benzoic Acid
Table 1: Comparison of Thiadiazine Dioxide Derivatives
Phenylpropanoic Acid Derivatives
(a) 3-(3,5-Dichloro-4-Hydroxyphenyl)Propanoic Acid
- Source : Isolated from Streptomyces coelicolor LY001 .
- Structural Difference : Features a chlorinated phenyl group instead of the thiadiazine ring.
- Activity : Exhibits selective antimicrobial effects against Escherichia coli and Staphylococcus aureus (MIC values < 10 µg/mL) .
(b) 3-(3'-Hydroxyphenyl)Propanoic Acid
- Source: Gut microbiota metabolite of dietary flavonoids .
- Activity : Demonstrates anti-inflammatory, anti-diabetic, and neuroprotective effects in vitro .
Table 2: Phenylpropanoic Acid Derivatives
Other Substituted Propanoic Acids
(a) 3-(Methylthio)Propanoic Acid Esters
- Source: Pineapple volatiles (e.g., Tainong No. 4 and No. 6 varieties) .
- Structural Feature : Methylthio (-SMe) group at position 3.
- Role: Contribute to fruity aromas (e.g., 3-(methylthio)propanoic acid methyl ester at 622.49 µg·kg⁻¹ in Tainong No. 4) .
(b) Perfluorinated Propanoic Acids
Key Research Findings and Implications
Structural-Activity Relationships: The thiadiazine dioxide core in the target compound confers unique electronic and steric properties, distinguishing it from phenyl- or alkyl-substituted propanoic acids. Chain length (propanoic vs. acetic acid) and aromatic substitution (benzoic acid) significantly influence bioavailability and target engagement .
Biological Activities: Antimicrobial: Chlorinated phenylpropanoic acids (e.g., compound 1 from ) show potency against Gram-positive and Gram-negative bacteria, whereas thiadiazine derivatives are understudied in this context . Metabolic Effects: Phenolic propanoic acids (e.g., 3-(3'-hydroxyphenyl)propanoic acid) exhibit systemic health benefits, suggesting that substituent polarity and hydrogen-bonding capacity are critical for modulating metabolic pathways .
Synthetic and Analytical Challenges :
- Thiadiazine dioxide derivatives require precise crystallographic validation for structural confirmation, as demonstrated by the use of SHELX and OLEX2 in related studies .
Biological Activity
3-(3,5-Dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)propanoic acid is a compound that belongs to the class of thiadiazines. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₁N₂O₄S. The structure features a thiadiazine ring with substituents that contribute to its biological activity.
Antimicrobial Activity
Thiadiazine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains. For instance:
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazine Derivative A | E. coli | 32 µg/mL |
| Thiadiazine Derivative B | S. aureus | 16 µg/mL |
These results suggest that modifications in the thiadiazine structure can enhance antimicrobial efficacy .
Anticancer Activity
The anticancer potential of thiadiazine derivatives has also been documented. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Thiadiazine Derivative C | MCF-7 | 10 µM |
| Thiadiazine Derivative D | HeLa | 5 µM |
These findings indicate that the incorporation of specific functional groups into the thiadiazine framework may enhance cytotoxicity against cancer cells .
Anti-inflammatory Activity
Thiadiazines have also been explored for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance:
| Compound | Inflammatory Model | Effect |
|---|---|---|
| Thiadiazine Derivative E | LPS-induced inflammation in macrophages | Reduction in TNF-alpha levels by 50% |
This highlights the potential of thiadiazines as therapeutic agents in managing inflammatory diseases .
Study 1: Synthesis and Evaluation
A recent study synthesized a series of thiadiazine derivatives and evaluated their biological activities. Among these, this compound was found to exhibit promising antimicrobial and anticancer activities compared to standard drugs .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action of thiadiazines in cancer cells. It was found that these compounds induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
